molecular formula C5Br2FNS B11767039 4,5-Dibromo-3-fluorothiophene-2-carbonitrile CAS No. 1956310-77-2

4,5-Dibromo-3-fluorothiophene-2-carbonitrile

Katalognummer: B11767039
CAS-Nummer: 1956310-77-2
Molekulargewicht: 284.93 g/mol
InChI-Schlüssel: SVHWNYKSQSUYSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-3-fluorothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C5Br2FNS and a molecular weight of 284.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a thiophene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-3-fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, fluorinated derivatives, and nitrile-containing compounds .

Wissenschaftliche Forschungsanwendungen

4,5-Dibromo-3-fluorothiophene-2-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dibromo-3-fluorothiophene-2-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the thiophene ring. This unique combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex molecules and materials .

Eigenschaften

CAS-Nummer

1956310-77-2

Molekularformel

C5Br2FNS

Molekulargewicht

284.93 g/mol

IUPAC-Name

4,5-dibromo-3-fluorothiophene-2-carbonitrile

InChI

InChI=1S/C5Br2FNS/c6-3-4(8)2(1-9)10-5(3)7

InChI-Schlüssel

SVHWNYKSQSUYSW-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(C(=C(S1)Br)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.